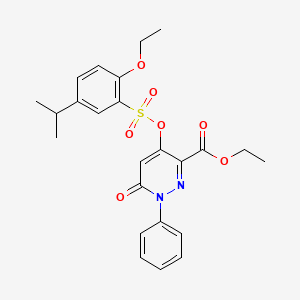![molecular formula C10H16O3 B2787315 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287298-83-1](/img/structure/B2787315.png)
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields such as drug discovery and materials science. The bicyclo[1.1.1]pentane core is often used as a bioisostere to replace aromatic rings, internal alkynes, and tert-butyl groups, enhancing the potency, selectivity, and pharmacokinetic profile of drug-like compounds .
Preparation Methods
The synthesis of 3-(2-Ethoxyethyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method for synthesizing bicyclo[1.1.1]pentane derivatives is through the ring closure of 3-bromocyclobutane-1-methyl bromide using sodium metal . The ethoxyethyl group can be introduced via nucleophilic substitution reactions, while the carboxylic acid group can be added through oxidation reactions .
Chemical Reactions Analysis
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The ethoxyethyl group can undergo nucleophilic substitution reactions to introduce other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Scientific Research Applications
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: It is explored as a potential drug candidate due to its bioisosteric properties, which can enhance drug efficacy and reduce side effects.
Industry: It is used in the development of advanced materials, including liquid crystals and molecular rods
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of other functional groups, allowing it to bind to target proteins and enzymes effectively. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3-(2-Ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other bicyclo[1.1.1]pentane derivatives such as 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid and 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid . These compounds share the same bicyclo[1.1.1]pentane core but differ in their functional groups, which can influence their chemical reactivity and biological activity. The unique combination of the ethoxyethyl and carboxylic acid groups in this compound provides distinct properties that can be advantageous in specific applications.
Properties
IUPAC Name |
3-(2-ethoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-4-3-9-5-10(6-9,7-9)8(11)12/h2-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQKFEIZGIJFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC12CC(C1)(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B2787235.png)

![methyl 10-(2-ethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2787239.png)



![2-[(2-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2787245.png)


![tert-butyl 4-({2'-cyano-[1,1'-biphenyl]-4-yl}methyl)piperazine-1-carboxylate](/img/structure/B2787248.png)

![2-{[(4-methoxyphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2787252.png)

